
N-methyl-1,2,3,4-tetrahydroacridin-9-amine
描述
N-methyl-1,2,3,4-tetrahydroacridin-9-amine is a derivative of acridine, a heterocyclic compound known for its wide range of biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,2,3,4-tetrahydroacridin-9-amine typically involves the reduction of acridine derivatives. One common method involves the interaction between cyclohexanone and anthranilic acid, followed by chlorination and condensation with hydrazine hydrate . Another approach includes the reaction of acridine hydrazide with methylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents like acetonitrile and dimethyl sulfoxide (DMSO) is common in these processes .
化学反应分析
Types of Reactions
N-methyl-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxide derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which are often evaluated for their biological activities .
科学研究应用
Neuroprotective Properties
One of the primary applications of N-methyl-1,2,3,4-tetrahydroacridin-9-amine is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. This compound acts as an acetylcholinesterase inhibitor, which is crucial for enhancing cholinergic neurotransmission that is often impaired in Alzheimer's patients. Research indicates that it can mitigate beta-amyloid neurotoxicity and oxidative stress, thereby protecting cholinergic neurons in vitro and potentially improving cognitive functions .
Case Study: Alzheimer’s Disease
A study highlighted the compound's ability to inhibit acetylcholinesterase effectively and reduce neurotoxicity associated with beta-amyloid proteins. The compound demonstrated significant activity in various in vitro assays designed to evaluate its neuroprotective effects against oxidative stress and neurodegeneration .
Antileishmanial Activity
This compound derivatives have been explored for their antileishmanial properties against Leishmania (Leishmania) infantum. Structure-activity relationship (SAR) studies have indicated that certain modifications to the tetrahydroacridine structure enhance its efficacy as an antileishmanial agent. These compounds were shown to inhibit specific enzymes critical for the survival of the parasite .
Case Study: Leishmaniasis
In a recent study, several derivatives were synthesized and tested against Leishmania promastigotes. The most promising derivative exhibited an IC50 value of 0.60 μM, showcasing its potential as a lead compound for developing new treatments against leishmaniasis .
Anticancer Potential
Emerging research has also suggested that this compound could possess anticancer properties. Studies have indicated that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms. For instance, compounds derived from this scaffold have shown significant growth inhibition in multiple cancer cell lines .
Case Study: Cancer Cell Lines
In experimental studies involving different cancer cell lines such as OVCAR-8 and NCI-H460, certain derivatives demonstrated percent growth inhibitions exceeding 85%, indicating strong anticancer activity .
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical transformations that enhance its bioactivity. Techniques such as microwave-assisted synthesis have been employed to improve yield and efficiency during the preparation of various derivatives. These modifications not only optimize the synthesis process but also allow for tailoring the chemical properties of the compound to enhance its therapeutic potential .
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its viability as a drug candidate. Studies have indicated favorable pharmacokinetic profiles for certain derivatives, which could lead to improved efficacy and reduced side effects when administered therapeutically .
作用机制
The primary mechanism by which N-methyl-1,2,3,4-tetrahydroacridin-9-amine exerts its effects is through the inhibition of acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic transmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease . Additionally, it may interact with other molecular targets such as butyrylcholinesterase .
相似化合物的比较
Similar Compounds
5-Methyl-N-(8-(5,6,7,8-tetrahydroacridin-9-ylamino)octyl)-5H-indolo[2,3-b]quinolin-11-amine: A potent cholinesterase inhibitor with similar applications.
Uniqueness
N-methyl-1,2,3,4-tetrahydroacridin-9-amine is unique due to its specific methylation, which enhances its pharmacokinetic properties and reduces potential side effects compared to other acridine derivatives .
生物活性
N-methyl-1,2,3,4-tetrahydroacridin-9-amine (often referred to as a derivative of tacrine) has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
This compound primarily functions as an acetylcholinesterase (AChE) inhibitor . By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, which is crucial for cognitive function. The compound has demonstrated significant inhibitory activity against both human AChE and butyrylcholinesterase (BuChE), with reported IC50 values indicating its potency.
Inhibitory Activity
The following table summarizes the IC50 values for this compound and its derivatives against various enzymes:
Compound | AChE IC50 (μM) | BuChE IC50 (μM) | MAO-A IC50 (μM) | MAO-B IC50 (μM) |
---|---|---|---|---|
This compound | 1.57 | 0.43 | 2.30 | 4.75 |
Tacrine | 0.05 | 0.07 | - | - |
Data sourced from recent studies demonstrating the compound's efficacy against cholinesterases and monoamine oxidases .
Cognitive Enhancement
In vivo studies have shown that this compound can improve cognitive function in animal models with memory impairments induced by scopolamine. For instance:
- Scopolamine-induced memory impairment : Mice treated with this compound exhibited improved performance in memory tasks compared to control groups .
Neurotoxicity Assessment
The compound has also been evaluated for neurotoxicity:
- In tests involving PC12 and BV-2 cell lines, this compound showed low toxicity levels at concentrations up to 2500 mg/kg .
- Further assessments indicated no significant hepatotoxicity at concentrations up to 20 μM in HepG2 cells and minimal neurotoxicity in SH-SY5Y cell lines .
Structure–Activity Relationship (SAR)
Research indicates that modifications to the tetrahydroacridine structure can enhance biological activity:
- C4-functionalization : Novel derivatives have been synthesized that exhibit improved inhibitory activities against cholinesterases compared to tacrine itself .
Case Studies
- Alzheimer's Disease Therapeutics : A series of studies have focused on the development of N-methyl derivatives for Alzheimer's treatment. These compounds have shown promise in reversing cognitive deficits in animal models .
- Dual Inhibition : Recent findings suggest that some derivatives not only inhibit cholinesterases but also exhibit activity against other targets such as glycogen synthase kinase 3β (GSK-3β), which is implicated in Alzheimer's pathology .
属性
IUPAC Name |
N-methyl-1,2,3,4-tetrahydroacridin-9-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXGPCSAPSCKID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2CCCCC2=NC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953564 | |
Record name | N-Methyl-1,3,4,10-tetrahydroacridin-9(2H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316-88-1 | |
Record name | NSC172174 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl-1,3,4,10-tetrahydroacridin-9(2H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。